molecular formula C8H13NO B14632118 (2R)-bicyclo[2.2.1]heptane-2-carboxamide CAS No. 52955-57-4

(2R)-bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B14632118
CAS No.: 52955-57-4
M. Wt: 139.19 g/mol
InChI Key: SLOPJPLJISGXPG-KPGICGJXSA-N
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Description

(2R)-Bicyclo[2.2.1]heptane-2-carboxamide is a chiral bicyclic compound featuring a carboxamide functional group at the 2-position of the norbornane (bicyclo[2.2.1]heptane) scaffold. The bicyclo[2.2.1]heptane framework is a privileged structure in medicinal chemistry due to its rigidity, conformational restriction, and presence in bioactive natural products (e.g., camphor, santalols) and drug candidates (e.g., LMV-601, AMG 221) . The (2R)-stereochemistry is critical for enantioselective interactions in biological systems, as demonstrated by resolved configurations in related compounds .

Properties

CAS No.

52955-57-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(2R)-bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C8H13NO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,9,10)/t5?,6?,7-/m1/s1

InChI Key

SLOPJPLJISGXPG-KPGICGJXSA-N

Isomeric SMILES

C1CC2CC1C[C@H]2C(=O)N

Canonical SMILES

C1CC2CC1CC2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-bicyclo[2.2.1]heptane-2-carboxamide typically involves the use of specific starting materials and reaction conditions. One common method involves the reaction of a bicyclo[2.2.1]heptane derivative with an amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

(2R)-bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using specific oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Insights :

  • Electron-withdrawing groups (Cl, CN) may enhance metabolic stability but reduce solubility.

N-Substituent Variations on the Carboxamide Group

Alkyl and aryl substitutions on the amide nitrogen influence synthetic accessibility and physicochemical properties (Table 2):

Compound N-Substituent Yield (%) Application Context Reference
N,N-Dimethyl derivative (34a) N(CH₃)₂ 79 High-yield model for SAR studies
N,N-Diethyl derivative (34b) N(C₂H₅)₂ N/A Comparative solubility studies
N-(2,4-Difluorophenyl) derivative 2,4-F₂C₆H₃ N/A CXCR2 antagonist candidate

Insights :

  • N,N-Dialkyl derivatives (34a, 34b) exhibit higher synthetic yields (~79%) compared to mono-N-methyl analogs (~45–49%), likely due to reduced steric hindrance .
  • Aryl-substituted derivatives (e.g., N-(2,4-difluorophenyl)) are associated with targeted bioactivity but may require specialized safety handling (GHS classification) .

Stereochemical and Functional Group Modifications

  • Absolute Configuration : The (2R)-configuration in the target compound contrasts with resolved configurations in related chlorinated analogs, such as (1R,2R,4R)-2-chlorobicyclo[2.2.1]heptane-2-carboxamide, which serves as a precursor to bioactive ketones .
  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives enable peptide conjugation or salt formation, expanding utility in drug design .

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